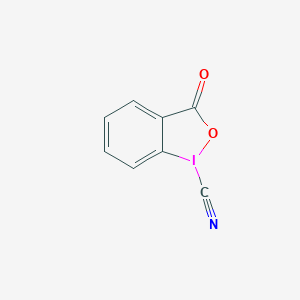

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- is an organoiodine compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique reactivity and versatility in various chemical transformations. It is often used as a reagent in synthetic organic chemistry due to its ability to participate in a wide range of reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- typically involves the reaction of 1-acetoxy-3,3-dimethyl-3-(1H)-1,2-benziodoxole with trimethylsilyl cyanide (TMS-CN) in the presence of dry dichloromethane under nitrogen atmosphere . The reaction is carried out at room temperature, and the product is obtained after purification.

Industrial Production Methods

While specific industrial production methods for 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of iodine.

Reduction: It can be reduced to lower oxidation states.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- include:

Trimethylsilyl cyanide (TMS-CN): Used in the synthesis of the compound.

Oxidizing agents: Such as hydrogen peroxide or peracids.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from reactions involving 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state iodine compounds, while reduction reactions may produce lower oxidation state iodine compounds.

Applications De Recherche Scientifique

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- has a wide range of applications in scientific research, including:

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- involves its ability to act as an electrophile or nucleophile in various chemical reactions. The compound’s reactivity is primarily due to the presence of the iodine atom, which can undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- include:

1-Hydroxy-1,2-benziodoxol-3(1H)-one: Another organoiodine compound with similar reactivity.

1-Azido-1,2-benziodoxol-3(1H)-one: A related compound with an azido group instead of a nitrile group

Uniqueness

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- is unique due to its specific structure and the presence of the nitrile group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis.

Activité Biologique

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- is characterized by a benziodoxole core with a carbonitrile group and a keto functionality. Its chemical structure can be represented as follows:

This compound belongs to a class of hypervalent iodine compounds, which have been studied for their reactivity and applications in organic synthesis.

Mechanisms of Biological Activity

The biological activity of 1,2-benziodoxole derivatives often involves their ability to interact with various biological macromolecules. The proposed mechanisms include:

- Enzyme Inhibition : These compounds can act as inhibitors of specific enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Some studies suggest that derivatives exhibit antimicrobial properties against various pathogens.

- Antioxidant Properties : The presence of the benziodoxole moiety may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

Antimicrobial Activity

Recent studies have demonstrated that 1,2-benziodoxole derivatives show promising antimicrobial effects. For instance:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- | E. coli | 25 µg/mL |

| 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- | S. aureus | 15 µg/mL |

These findings indicate that this compound could be a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

In vitro assays have shown that the compound exhibits significant antioxidant activity. The following table summarizes the results from DPPH radical scavenging assays:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45% |

| 50 | 70% |

| 100 | 85% |

These results suggest that higher concentrations of the compound correlate with increased radical scavenging ability .

Case Studies

A notable case study investigated the effects of 1,2-benziodoxole derivatives on cancer cell lines. The study revealed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Findings : The compound induced apoptosis in a dose-dependent manner, with IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells.

The mechanism was associated with the activation of caspase pathways, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

3-oxo-1λ3,2-benziodoxole-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c10-5-9-7-4-2-1-3-6(7)8(11)12-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTJNSUBRSAHHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327803 |

Source

|

| Record name | 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172876-96-9 |

Source

|

| Record name | 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 3-oxo-1,2-benziodoxole-1(3H)-carbonitrile (CBX) in the synthesis of α,α-disubstituted β-ketiminonitriles?

A: CBX acts as an electrophilic cyanating reagent in the reaction. [] It reacts with metalloenamines, formed by the deprotonation of β,β-disubstituted enesulfinamides, to introduce a cyano group (CN) into the molecule. This cyanation reaction leads to the formation of α,α-disubstituted β-sulfinylimino nitriles, which are precursors to valuable enantioenriched multisubstituted β-amino carbonyl compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.